molecular formula C10H14N2S B7724823 N'-(2-propan-2-ylphenyl)carbamimidothioic acid

N'-(2-propan-2-ylphenyl)carbamimidothioic acid

Cat. No.: B7724823
M. Wt: 194.30 g/mol
InChI Key: FUKKXMVIGCLNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-propan-2-ylphenyl)carbamimidothioic acid is a chemical compound with the molecular formula C10H14N2S It contains a phenyl ring substituted with an isopropyl group and a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-propan-2-ylphenyl)carbamimidothioic acid typically involves the reaction of 2-isopropylaniline with thiocyanate compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamimidothioic acid group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N’-(2-propan-2-ylphenyl)carbamimidothioic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(2-propan-2-ylphenyl)carbamimidothioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

Scientific Research Applications

N’-(2-propan-2-ylphenyl)carbamimidothioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-propan-2-ylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-propan-2-ylphenyl)carbamimidothioic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the carbamimidothioic acid group.

Properties

IUPAC Name

N'-(2-propan-2-ylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKKXMVIGCLNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.